Enzymatic Substrate Specificity: DoxA Does Not Convert Daunomycinone to Doxorubicin, Unlike Glycosylated Daunomycin
In a controlled in vivo bioconversion study using Streptomyces lividans TY24 expressing the doxA gene, daunomycinone was tested as a potential substrate for the P-450-like enzyme DoxA. The enzyme catalyzes three steps in the daunorubicin/doxorubicin biosynthesis pathway. Daunomycinone (the aglycone of daunomycin) was not an apparent substrate for DoxA, whereas the glycosylated parent compound daunomycin and 13-dihydrodaunomycin were both converted to doxorubicin [1]. This demonstrates that the absence of the sugar moiety in daunomycinone prevents enzymatic recognition and conversion by this specific biosynthetic pathway enzyme.
| Evidence Dimension | DoxA enzyme substrate conversion |
|---|---|
| Target Compound Data | Daunomycinone: Not an apparent substrate (no conversion detected) |
| Comparator Or Baseline | Daunomycin (glycosylated): Converted to doxorubicin; 13-Dihydrodaunomycin: Converted to doxorubicin |
| Quantified Difference | Qualitative yes/no conversion; target compound shows no detectable conversion compared to positive conversion for comparators |
| Conditions | Streptomyces lividans TY24 in vivo bioconversion assay expressing doxA gene encoding a P-450-like enzyme (Mr 46,096) |
Why This Matters
This evidence confirms that daunomycinone cannot substitute for glycosylated daunomycin in biotransformation workflows; researchers requiring doxorubicin production via DoxA-mediated conversion must select the glycosylated substrate.
- [1] Dickens ML, Strohl WR. Isolation and characterization of a gene from Streptomyces sp. strain C5 that confers the ability to convert daunomycin to doxorubicin on Streptomyces lividans TK24. J Bacteriol. 1996;178(11):3389-3395. View Source
